![molecular formula C16H9F3N2O3 B6970592 Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B6970592.png)
Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is a synthetic organic compound characterized by the presence of a trifluorophenyl group, an oxadiazole ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,3,4-trifluorobenzohydrazide can be reacted with methyl 3-carboxybenzoate under dehydrating conditions to form the oxadiazole ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amines or other reduced products.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals with enhanced properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased resistance to degradation or improved performance in specific applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with molecular targets through the trifluoromethyl group and the oxadiazole ring. These functional groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[5-(2,4,5-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
- Methyl 3-[5-(2,3,5-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
- Methyl 3-[5-(2,3,4-trifluorophenyl)-1,3,4-oxadiazol-3-yl]benzoate
Uniqueness
Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts unique properties, such as increased stability and the ability to participate in specific chemical reactions.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c1-23-16(22)9-4-2-3-8(7-9)14-20-15(24-21-14)10-5-6-11(17)13(19)12(10)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUOTYWAMAEGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
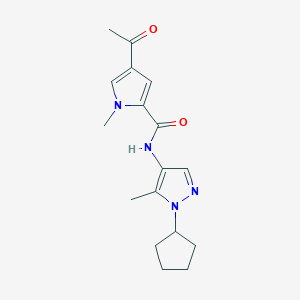
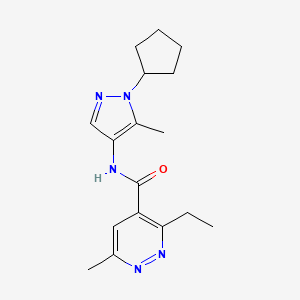
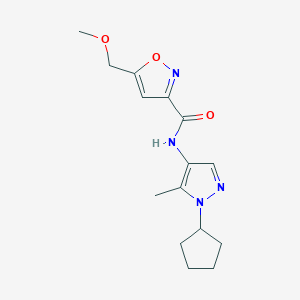
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6970526.png)

![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B6970537.png)
![(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970541.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B6970549.png)
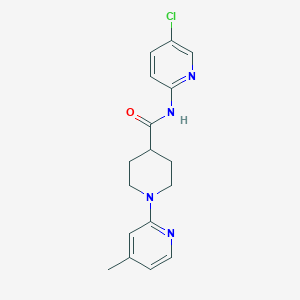
![N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6970576.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]acetamide](/img/structure/B6970577.png)
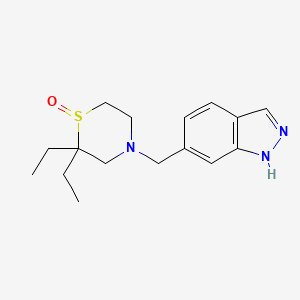
![N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6970590.png)
![(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide](/img/structure/B6970598.png)
